1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid
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Description
1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.239. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” contains a pyrrolidine ring, which is a common structure in many biologically active compounds .
Mode of Action
Without specific studies on “this compound”, it’s hard to determine its exact mode of action. Compounds with a pyrrolidine structure often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidine derivatives have been found to affect various biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
The pyrrolidine structure is known to influence the pharmacokinetic properties of drugs, including their absorption and distribution .
Result of Action
Pyrrolidine derivatives can have various effects at the molecular and cellular level, depending on their specific structure and the biological target they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of drugs .
Biochemical Analysis
Biochemical Properties
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
Pyrrolidine derivatives have been shown to possess various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Temporal Effects in Laboratory Settings
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially change over time .
Dosage Effects in Animal Models
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially vary with different dosages .
Metabolic Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Transport and Distribution
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially affect its localization or accumulation .
Subcellular Localization
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially affect its activity or function .
Properties
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)8-2-1-5-11(8)7-3-4-10-6-7/h7-8,10H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAKNSJXZVNHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCNC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.